molecular formula C18H17N3O B2457487 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide CAS No. 1788561-69-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B2457487
CAS No.: 1788561-69-2
M. Wt: 291.354
InChI Key: STUNXQASOPWKAV-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety fused with a phenyl ring and a cyclobutanecarboxamide group

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic devices and sensors.

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For instance, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under specific conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted cyclobutanecarboxamides. Examples include:

Uniqueness

What sets N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyridine and cyclobutanecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUNXQASOPWKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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